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Compound of Interest

1-Chloro-n,n-
Compound Name:
dimethylmethanamine

Cat. No.: B1595452

An In-depth Technical Guide to 1-Chloro-n,n-
dimethylmethanamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Chloro-n,n-dimethylmethanamine, also known by several synonyms including
(chloromethyl)dimethylamine and dimethylaminomethyl chloride, is a reactive chemical
intermediate of significant interest in organic synthesis. Its primary utility lies in its role as a
precursor to the Vilsmeier reagent, a powerful formylating agent employed in the Vilsmeier-
Haack reaction to introduce aldehyde functionalities into a wide array of organic molecules,
particularly electron-rich aromatic and heteroaromatic systems.[1] This guide provides a
comprehensive overview of its chemical and physical properties, detailed experimental
protocols for its synthesis and application, and essential information for its safe handling and
storage.

Chemical and Physical Properties

1-Chloro-n,n-dimethylmethanamine is a moisture-sensitive compound. Its key properties are
summarized in the table below.

© 2025 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b1595452?utm_src=pdf-interest
https://www.benchchem.com/product/b1595452?utm_src=pdf-body
https://www.benchchem.com/product/b1595452
https://www.benchchem.com/product/b1595452?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1595452?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory
Check Availability & Pricing

Property Value

Molecular Formula CsHsCIN

Molecular Weight 93.55 g/mol [1]

CAS Number 30438-74-5

Appearance White solid[2]

Melting Point 132 °C[2]

Solubility Soluble in polar organic solvents[2]

Spectral Data:

Due to its reactive nature, obtaining and interpreting spectral data for isolated 1-Chloro-n,n-
dimethylmethanamine can be challenging. The data presented here are based on typical

values for similar structures and findings from in situ studies.
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Spectroscopy Characteristic Peaks

The chemical shift for the methylene protons
(CHz) adjacent to both the nitrogen and chlorine
atoms is expected to be in the range of 5.0 - 6.0
ppm due to the strong deshielding effects of

1H NMR ,
these electronegative atoms. The methyl
protons (CHs) attached to the nitrogen would
likely appear as a singlet in the 2.5 - 3.5 ppm

region.

The methylene carbon (CH?2) is anticipated to

have a chemical shift in the range of 70-90 ppm.
13C NMR

The methyl carbons (CHs) are expected to

resonate in the 40-50 ppm range.

C-H stretching vibrations are expected around
2800-3000 cm~1. The C-N stretching vibration
for aliphatic amines typically appears in the
1020-1220 cm~1 region.[3] The C-Cl stretch

would be observed in the fingerprint region,

FTIR (cm™1)

generally between 600 and 800 cm~1.

Synthesis and Experimental Protocols

The most common method for the preparation of 1-Chloro-n,n-dimethylmethanamine is
through the reaction of a dimethylamide, typically N,N-dimethylformamide (DMF), with a
chlorinating agent such as phosphoryl chloride (POCIs) or oxalyl chloride. This process
generates the Vilsmeier reagent in situ for immediate use in subsequent reactions.

Experimental Protocol: In Situ Generation of the
Vilsmeier Reagent and Subsequent Formylation
(Vilsmeier-Haack Reaction)

This protocol describes the widely used Vilsmeier-Haack reaction for the formylation of an
electron-rich aromatic compound.
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Materials:

N,N-Dimethylformamide (DMF)

e Phosphoryl chloride (POCIs)

e Electron-rich aromatic substrate (e.g., N,N-dimethylaniline)

e Dichloromethane (DCM) or other suitable anhydrous solvent

* Ice bath

e Sodium acetate solution (for workup)

o Diethyl ether or other extraction solvent

e Anhydrous sodium sulfate

o Standard glassware for organic synthesis under anhydrous conditions
Procedure:

 In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping
funnel, and a nitrogen inlet, place the electron-rich aromatic substrate (1.0 equivalent)
dissolved in anhydrous DMF.

e Cool the reaction mixture to 0 °C in an ice bath.

e Slowly add phosphoryl chloride (1.1 to 1.5 equivalents) dropwise to the stirred solution,
maintaining the temperature at 0 °C. The Vilsmeier reagent, 1-Chloro-n,n-
dimethylmethaniminium, will form in situ.

 After the addition is complete, allow the reaction mixture to stir at room temperature for a
specified time (typically 1 to 6 hours), monitoring the reaction progress by thin-layer
chromatography (TLC).

e Upon completion, carefully quench the reaction by pouring the mixture into a beaker of
crushed ice and a solution of sodium acetate.
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Extract the aqueous mixture with diethyl ether or another suitable organic solvent.

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

Concentrate the filtrate under reduced pressure to obtain the crude formylated product.

Purify the product by column chromatography on silica gel.[4]

Reaction Mechanisms and Logical Relationships

The utility of 1-Chloro-n,n-dimethylmethanamine is centered around the Vilsmeier-Haack
reaction. The mechanism involves two key stages: the formation of the electrophilic Vilsmeier
reagent and the subsequent electrophilic aromatic substitution.

Formation of the Vilsmeier Reagent

The reaction of N,N-dimethylformamide (DMF) with phosphoryl chloride (POCIs) leads to the
formation of the electrophilic chloroiminium ion, which is the active Vilsmeier reagent.

Phosphoryl Chloride (POCIs)

Elimination Vilsmeier Reagent
“| (1-Chloro-n,n-dimethylmethaniminium)

+ POCIs

N,N-Dimethylformamide (DMF) » Adduct PO:2Clz~

Click to download full resolution via product page

Caption: Formation of the Vilsmeier Reagent from DMF and POClIs.

Vilsmeier-Haack Reaction Mechanism

The Vilsmeier reagent then acts as an electrophile in an electrophilic aromatic substitution
reaction with an electron-rich arene.
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Caption: Mechanism of the Vilsmeier-Haack Formylation Reaction.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the synthesis and
application of 1-Chloro-n,n-dimethylmethanamine in a Vilsmeier-Haack reaction.
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Caption: Experimental Workflow for the Vilsmeier-Haack Reaction.
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Stability and Storage

1-Chloro-n,n-dimethylmethanamine, particularly in its isolated form as the Vilsmeier reagent,
is highly hygroscopic and reactive towards moisture. For this reason, it is most often generated
in situ for immediate consumption.[5] If isolated, it should be handled under an inert
atmosphere (e.g., nitrogen or argon) and stored in a tightly sealed container at low
temperatures (-20 °C is recommended) to minimize decomposition.[5] Solutions of the reagent
in anhydrous solvents like acetonitrile may also be stored at low temperatures for short periods.

[5]

Conclusion

1-Chloro-n,n-dimethylmethanamine is a valuable reagent in organic synthesis, primarily for
the introduction of formyl groups into activated aromatic and heterocyclic systems via the
Vilsmeier-Haack reaction. Its high reactivity necessitates careful handling and, in most
applications, in situ generation. This guide provides the fundamental knowledge, including its
properties, synthesis, and reaction mechanisms, to enable researchers and drug development
professionals to effectively and safely utilize this important chemical tool.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

e 1. 1-Chloro-n,n-dimethylmethanamine | 30438-74-5 | Benchchem [benchchem.com]
e 2. Vilsmeier reagent - Wikipedia [en.wikipedia.org]

3. docbrown.info [docbrown.info]

e 4. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

o 5. researchgate.net [researchgate.net]

« To cite this document: BenchChem. [molecular weight and formula of 1-Chloro-n,n-
dimethylmethanamine]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1595452#molecular-weight-and-formula-of-1-chloro-
n-n-dimethylmethanamine]

© 2025 BenchChem. All rights reserved. 8/9 Tech Support


https://www.benchchem.com/product/b1595452?utm_src=pdf-body
https://www.researchgate.net/post/Hi_can_anyone_explain_the_stability_of_vilsmeier_reagent_at_rt
https://www.researchgate.net/post/Hi_can_anyone_explain_the_stability_of_vilsmeier_reagent_at_rt
https://www.researchgate.net/post/Hi_can_anyone_explain_the_stability_of_vilsmeier_reagent_at_rt
https://www.benchchem.com/product/b1595452?utm_src=pdf-body
https://www.benchchem.com/product/b1595452?utm_src=pdf-custom-synthesis
https://www.benchchem.com/product/b1595452
https://en.wikipedia.org/wiki/Vilsmeier_reagent
https://docbrown.info/page06/spectra2/trimethylamine-ir.htm
https://nrochemistry.com/vilsmeier-haack-reaction/
https://www.researchgate.net/post/Hi_can_anyone_explain_the_stability_of_vilsmeier_reagent_at_rt
https://www.benchchem.com/product/b1595452#molecular-weight-and-formula-of-1-chloro-n-n-dimethylmethanamine
https://www.benchchem.com/product/b1595452#molecular-weight-and-formula-of-1-chloro-n-n-dimethylmethanamine
https://www.benchchem.com/product/b1595452#molecular-weight-and-formula-of-1-chloro-n-n-dimethylmethanamine
https://www.benchchem.com/product/b1595452#molecular-weight-and-formula-of-1-chloro-n-n-dimethylmethanamine
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1595452?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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